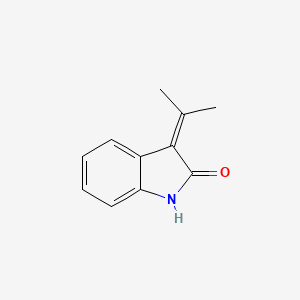

3-(Propan-2-ylidene)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylidene-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRTALPTXVUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=CC=CC=C2NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540765 | |

| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-04-1 | |

| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Propan 2 Ylidene Indolin 2 One and Analogues

Strategies for Constructing the Indolin-2-one Core

The construction of the fundamental indolin-2-one (also known as oxindole) ring system is the first critical step. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Classical and Contemporary Annulation Approaches

Annulation, or ring-forming, reactions are foundational to the synthesis of the indolin-2-one core. Classical methods often involve the cyclization of pre-functionalized aniline (B41778) derivatives. The structure of oxindole (B195798) consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group at the C-2 position. mdpi.com

Contemporary approaches have focused on improving efficiency and substrate scope. For instance, dearomative annulation of N-acylindoles with various nucleophiles has emerged as a powerful strategy for constructing fused indoline (B122111) systems. organic-chemistry.org These methods often provide access to complex polycyclic indolines bearing tertiary or quaternary stereocenters. organic-chemistry.org Another approach involves the acid-catalyzed cyclization of cyanoacetohydrazide condensation products with isatin (B1672199), which can be manipulated to form the spiro-indoline core. clockss.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the indolin-2-one core is no exception. These methods offer high efficiency, regioselectivity, and functional group tolerance under mild reaction conditions.

Palladium-catalyzed reactions are prominent, such as the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization to form the indole (B1671886) nucleus which can be a precursor to indolin-2-ones. researchgate.net Heck-type cyclizations are also employed; for example, N-(o-bromophenyl)enecarbamates can undergo intramolecular Heck reactions to furnish 2-substituted indoles. researchgate.net

Rhodium catalysts, particularly [RhCp*Cl₂]₂, are effective for the direct C-H functionalization and benzannulation of indole moieties to create fused polycyclic systems. researchgate.net Cobalt catalysts have also been utilized in cross-dehydrogenative couplings of ortho-alkenylanilines to synthesize indoles. researchgate.net Iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines provides direct access to (E)-3-alkylideneindolin-2-ones. unimi.it

| Catalyst System | Starting Materials | Product Type | Reference |

| Palladium (Pd) | 2-Haloanilines, Alkynes | Indoles | researchgate.net |

| Palladium (Pd) | N-(o-bromophenyl)enecarbamates | 2-Substituted Indoles | researchgate.net |

| Rhodium (Rh) | Indole derivatives | Fused Indoles | researchgate.net |

| Cobalt (Co) | o-Alkenylanilines | Indoles | researchgate.net |

| Iron (Fe) | Oxindoles, Benzylamines | (E)-3-Alkylideneindolin-2-ones | unimi.it |

| Copper (Cu) | o-Iodoanilines, Indoles | Indolo[2,3-b]indoles | chegg.com |

Cascade and One-Pot Reaction Sequences

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, provide a rapid increase in molecular complexity from simple starting materials. sciencemadness.orgnih.gov These one-pot sequences are highly atom-economical and efficient for building the indolin-2-one framework and its derivatives.

One such strategy involves the Friedel–Crafts reaction of γ-hydroxybutyrolactams with indoles to prepare polycyclic indole derivatives in a one-pot fashion. youtube.com Another example is the gold-catalyzed cascade reaction of 4H-furo[3,2-b]indoles with allenamides, which proceeds through C2 hydroarylation, furan (B31954) ring-opening, and spirocyclization to yield 2-spiroindolin-3-ones. youtube.com Furthermore, a unique one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has been developed to furnish N-acyl indolines, which are direct precursors that can be oxidized to indolin-2-ones. nih.gov Base-mediated [3+2]-annulation of indoline-2-thiones with various adducts also provides a straightforward, one-pot protocol for functionalized indole systems. acs.org

Regioselective Functionalization at the C-3 Position of Indolin-2-one

Once the indolin-2-one core is synthesized, the next crucial step is the introduction of the desired substituent at the C-3 position. This position is highly reactive due to the adjacent carbonyl group and the acidic methylene (B1212753) protons, making it a prime site for functionalization. nih.gov

Introduction of the Propan-2-ylidene Moiety at C-3

The direct synthesis of 3-(propan-2-ylidene)indolin-2-one involves the formation of a carbon-carbon double bond between the C-3 position of the indolin-2-one ring and the central carbon of a propane (B168953) unit. This is typically achieved through a condensation reaction with acetone (B3395972).

The reaction often proceeds via an aldol-type mechanism. The aldol (B89426) reaction between isatin (a common precursor to indolin-2-one) and acetone, catalyzed by an organocatalyst like L-proline, initially yields the aldol addition product, 3-hydroxy-3-(2-oxopropyl)indolin-2-one. unimi.itsciencemadness.org This intermediate contains the three-carbon chain of acetone attached to the C-3 position. To obtain the final target compound, this compound, this hydroxyl intermediate must undergo a dehydration (elimination of water) step to form the exocyclic double bond. This subsequent dehydration can often be promoted under the reaction conditions, particularly with acid or base catalysis and heat. youtube.comarchive.org

Condensation and Related Reactions for Alkylidene Formation

The formation of the C3-alkylidene moiety is most commonly accomplished through condensation reactions that create a C=C double bond.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound (like indolin-2-one) to a carbonyl group (like acetone), followed by dehydration. archive.org The condensation of isatin with acetone via the Knoevenagel method is a known route to form the C3-alkylidene bond. The reaction is typically catalyzed by a weak base, such as piperidine. Biocatalysts, like porcine pancreas lipase (B570770) (PPL), have also been employed to achieve high selectivity in Knoevenagel condensations between oxindole and various aldehydes.

Wittig Reaction: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). To synthesize this compound, one could theoretically react isatin (which has a ketone at the C-3 position) with isopropylidenetriphenylphosphorane. The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding Wittig ylide. This reaction is known for its high efficiency and often provides excellent stereoselectivity, typically favoring the (E)-alkene. The HWE reaction between an appropriate phosphonate (B1237965) reagent and isatin or a C3-functionalized indolin-2-one provides another reliable route to 3-alkylideneindolin-2-ones. unimi.it

| Reaction Name | Reactants | Catalyst/Reagent | Key Feature | Reference |

| Knoevenagel Condensation | Indolin-2-one, Acetone | Piperidine or other bases | Direct formation of C=C bond via condensation and dehydration. | |

| Aldol Condensation | Isatin, Acetone | L-proline or other catalysts | Forms a 3-hydroxy intermediate, which requires subsequent dehydration. | unimi.itsciencemadness.org |

| Wittig Reaction | Isatin, Phosphorus Ylide | Phosphorus Ylide | Versatile method for converting a C=O group to a C=C group. | |

| Horner-Wadsworth-Emmons | Isatin, Phosphonate Carbanion | Phosphonate reagent, Base | High efficiency, often provides (E)-alkene selectivity. | unimi.it |

Multi-Component Reactions for Diverse Substitutions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. arkat-usa.orgnih.gov This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.org For the synthesis of 3-substituted indolin-2-one derivatives, MCRs offer a direct and efficient route to introduce a variety of substituents onto the core scaffold.

One common MCR strategy involves the condensation of an indole, an aldehyde, and an active methylene compound. researchgate.net For instance, an L-proline-catalyzed three-component reaction between indoles, various aldehydes, and malononitrile (B47326) in ethanol (B145695) at room temperature has been developed to produce 3-indole derivatives in good to excellent yields (up to 98%). researchgate.net This method highlights the versatility of MCRs, where altering the aldehyde component allows for the introduction of different aryl or alkyl groups at the exocyclic position of the indolinone ring system.

Another example is the one-pot, three-component reaction of ninhydrin, malononitrile, and various diamines in water, which yields complex heterocyclic scaffolds. nih.gov Although not directly producing this compound, this demonstrates the principle of using MCRs to build complex structures from simple precursors, a strategy applicable to the synthesis of diverse indolin-2-one analogues. nih.gov The ability to vary each of the three components provides access to a vast chemical space. arkat-usa.org

The following table summarizes representative MCRs for the synthesis of functionalized indole derivatives, showcasing the diversity of achievable substitutions.

Table 1: Examples of Multi-Component Reactions for the Synthesis of Indole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Substituent Diversity | Ref |

|---|---|---|---|---|---|---|

| Indole | Aldehyde | Malononitrile | L-proline, Ethanol, RT | 3-Substituted Indoles | Varied aryl/alkyl groups from aldehyde | researchgate.net |

| Ninhydrin | Malononitrile | Diamine | Water, RT, Catalyst-free | Imidazolidin/Pyrimidine-2-ylidene-indenediones | Varied diamine backbone | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral 3-substituted indolin-2-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. These approaches aim to control the formation of new stereocenters, leading to enantiomerically enriched or pure products.

Organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of these derivatives. researchgate.net Chiral phosphoric acids (CPAs), for example, have been successfully employed in the asymmetric construction of axially chiral 3-arylindoles. oaepublish.com In one study, the direct enantioselective nucleophilic addition of 2-substituted indoles to iminoquinones, catalyzed by a CPA, yielded axially chiral 3-arylindole frameworks with high efficiency and enantioselectivity. oaepublish.com

Furthermore, copper-catalyzed asymmetric dearomative cyclization reactions provide another powerful route to chiral polycyclic N-heterocycles, including indoline derivatives. nih.gov A Cu-catalyzed asymmetric dearomative cyclopropanation of indole-diynes has been shown to produce enantioenriched cyclopropane-fused indolines with excellent diastereo- and enantioselectivities. nih.gov This highlights the potential of metal catalysis in creating complex chiral architectures based on the indoline core.

Enantioselective radical additions to 3-alkylidene indolin-2-ones represent another modern approach. researchgate.net The combination of visible light photocatalysis with organocatalysis allows for the generation of radical species that can add to the exocyclic double bond of 3-alkylidene indolin-2-ones in a stereocontrolled manner. researchgate.net

The table below provides examples of stereoselective methods used to synthesize chiral indole and indolinone derivatives.

Table 2: Methods for Stereoselective Synthesis of Chiral Indole/Indolinone Derivatives

| Reaction Type | Catalyst System | Substrate Type | Stereochemical Outcome | Key Features | Ref |

|---|---|---|---|---|---|

| Dearomative Cyclopropanation | Copper(I) / Chiral Ligand | Indole-diynes | High ee and dr | Atom-economical, divergent synthesis | nih.gov |

| Nucleophilic Addition | Chiral Phosphoric Acid (CPA) | 2-Substituted Indoles, Iminoquinones | High ee | Forms axially chiral 3-arylindoles | oaepublish.com |

| [3+2] Cycloaddition | Organocatalyst (e.g., C9) | 2-Arylidene-1,3-indandiones, Benzothiophenone imines | High dr, up to 93% ee | Creates three stereocenters | mdpi.com |

Parallel and Combinatorial Synthesis Approaches

Parallel and combinatorial synthesis are high-throughput strategies designed to rapidly generate large libraries of related compounds for biological screening. These techniques are particularly well-suited for the exploration of the structure-activity relationships of scaffolds like this compound.

Combinatorial synthesis of indole derivative libraries has been described, where reaction pathways are designed to accommodate a wide range of building blocks. nih.gov For example, libraries of 2-acyl-3-amino-indoles can be accessed through a one-pot reaction sequence, while other novel indole derivatives can be formed by reacting isolated intermediates with a variety of acid chlorides. The products are often purified using automated techniques like reversed-phase column chromatography, allowing for the generation of multi-milligram quantities of many distinct compounds. nih.gov

Solid-phase synthesis is another powerful tool for combinatorial chemistry. In this approach, one of the starting materials is attached to a solid support (a resin bead), and subsequent reaction steps are carried out. This simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of a "split-and-pool" strategy to generate very large libraries. A modular solid-phase MCR has been developed for the synthesis of 3-substituted isoindolinone derivatives, a class of compounds structurally related to indolin-2-ones. nih.gov This method utilizes solid-supported aldehydes and dienophiles to achieve modularity, demonstrating the potential of solid-phase techniques for creating diverse libraries of indolinone-type structures. nih.gov

The application of these high-throughput methods enables the systematic modification of the indolin-2-one core, including the N1-position, the aromatic ring, and the 3-ylidene substituent, facilitating the rapid identification of compounds with optimized biological activity. mdpi.comnih.gov

Table 3: Comparison of High-Throughput Synthesis Approaches for Indole Analogues

| Approach | Key Principle | Advantages | Example Application | Ref |

|---|---|---|---|---|

| Combinatorial Synthesis (Solution-Phase) | Systematic combination of diverse building blocks in solution. | Rapid generation of multiple products; amenable to one-pot reactions. | Synthesis of 2-acyl-3-amino-indole and other indole libraries. | nih.gov |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Well-defined products in each vessel; easier reaction monitoring. | Synthesis of nineteen 3-substituted-indolin-2-one derivatives for screening. | mdpi.com |

| Solid-Phase Synthesis | One reactant is immobilized on a solid support; simplifies purification. | Easy removal of excess reagents; potential for automation and large library generation. | Modular MCR for 3-substituted isoindolinones using supported aldehydes. | nih.gov |

Mechanistic Investigations and Reactivity of 3 Propan 2 Ylidene Indolin 2 One Systems

Reaction Mechanisms Governing Formation of the Exocyclic Double Bond

The formation of the exocyclic double bond in 3-(propan-2-ylidene)indolin-2-one and related 3-alkylideneindolin-2-ones is achieved through several key reaction mechanisms, primarily involving condensation reactions and transition metal-catalyzed processes.

A prevalent method for synthesizing these compounds is the Knoevenagel condensation . This reaction typically involves the base-catalyzed reaction of an active methylene (B1212753) compound, in this case, indolin-2-one (oxindole), with a ketone, such as acetone (B3395972). The mechanism proceeds through the formation of an enolate from the indolin-2-one, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration of the resulting aldol (B89426) adduct yields the exocyclic double bond.

Another significant approach is the aldol condensation of indolin-2-one with acetone derivatives, which can be catalyzed by either acid or base. Under basic conditions, the mechanism is similar to the Knoevenagel condensation. Under acidic conditions, the ketone is protonated, enhancing its electrophilicity, followed by attack from the enol form of the indolin-2-one and subsequent dehydration.

Transition metal-catalyzed reactions have also emerged as powerful tools for the formation of 3-alkylideneindolin-2-ones. For instance, an iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines has been developed. researchgate.net The proposed mechanism for this transformation involves a sequence of C-H activation, amine self-condensation, nucleophilic addition, and finally, the formation of the C-C double bond. researchgate.net Some studies suggest that certain Fe(II)-catalyzed reactions may proceed through a radical pathway. This is supported by experiments where the presence of radical trapping agents significantly diminishes the reaction yield.

Furthermore, palladium-catalyzed intramolecular C-H functionalization has been utilized to synthesize specific (E)-3-alkylideneindolin-2-ones. nih.gov Mechanistic studies, including kinetic isotope effect measurements, support a mechanism involving a C-H activation process. nih.gov

The stereochemistry of the exocyclic double bond, particularly the formation of (E) or (Z) isomers, is a crucial aspect of these synthetic methods. For example, in the reaction of indolin-2-one with aldehydes under Brønsted acid conditions, the stereochemical outcome can be determined by analyzing the 1H NMR chemical shifts of the vinylic proton and the ortho protons of the arylidene moiety. researchgate.net

A summary of common synthetic routes is presented in the table below:

| Reaction Type | Catalysts/Reagents | Key Mechanistic Steps | Ref. |

| Knoevenagel Condensation | Base (e.g., piperidine) | Enolate formation, nucleophilic attack, dehydration | |

| Aldol Condensation | Acid or Base | Enol/enolate formation, nucleophilic attack, dehydration | |

| Iron-Catalyzed Oxidative Condensation | Iron salts, O2 | C-H activation, amine self-condensation, nucleophilic addition, C-C double bond formation | researchgate.net |

| Palladium-Catalyzed Intramolecular C-H Functionalization | Pd catalysts | C-H activation, oxidative addition, reductive elimination | nih.gov |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by its dual nucleophilic and electrophilic nature, stemming from the various functional groups present in the molecule. nih.gov The indole (B1671886) nucleus itself is electron-rich and generally susceptible to electrophilic attack. researchgate.net However, the presence of the electron-withdrawing carbonyl group and the exocyclic double bond significantly influences its reactivity profile.

Electrophilic Reactivity: The exocyclic double bond in this compound is part of an α,β-unsaturated carbonyl system, making the β-carbon susceptible to nucleophilic attack (Michael addition). This electrophilic character is a cornerstone of its reactivity, allowing for the introduction of a wide range of nucleophiles.

Nucleophilic Reactivity: The nitrogen atom of the indolin-2-one can act as a nucleophile, particularly after deprotonation with a base. researchgate.net This allows for N-alkylation and other modifications at this position. Additionally, the α-carbon of the alkylidene moiety can exhibit nucleophilic character in certain reactions, participating in vinylogous reactivity (discussed in section 3.5).

The table below summarizes the key reactive sites and their corresponding reactivity:

| Reactive Site | Type of Reactivity | Common Reactions |

| β-carbon of the exocyclic double bond | Electrophilic | Michael Addition |

| Carbonyl carbon (C2) | Electrophilic | Nucleophilic Acyl Addition |

| Nitrogen atom (N1) | Nucleophilic (after deprotonation) | N-Alkylation, N-Arylation |

| α-carbon of the alkylidene moiety | Nucleophilic (in vinylogous reactions) | Vinylogous Addition |

Intramolecular Transformations and Rearrangement Studies

This compound and its derivatives can undergo various intramolecular transformations and rearrangements, often catalyzed by transition metals or induced by photochemical means. These reactions are valuable for the synthesis of complex heterocyclic scaffolds.

One notable transformation is the metal-catalyzed rearrangement of related 3-allenyl-3-hydroxyindolin-2-ones. In the presence of precious metal salts and halogenated reagents, these substrates can undergo either rearrangement to form 4-(1-halovinyl)-quinolinediones or oxycyclization to yield spirocyclic halooxindoles. nih.gov The specific outcome is dependent on the substrate and the reaction conditions. nih.gov

Palladium-catalyzed intramolecular C-H functionalization represents another class of intramolecular transformations. nih.gov For instance, the synthesis of (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones from 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides proceeds via an intramolecular C-H activation process. nih.gov

Furthermore, unique ring-expansion reactions of the isatin (B1672199) ring, a precursor to this compound, have been reported to construct functionalized dibenzo[b,d]azepin-6-one scaffolds. nih.gov While not a direct transformation of this compound itself, these studies on the parent scaffold highlight the potential for complex rearrangements within this class of compounds.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization of the this compound system and its precursors offer an efficient and atom-economical approach to introduce new functional groups. These strategies often employ transition metal catalysts.

Ruthenium-catalyzed C-H functionalization has been successfully combined with palladium-catalyzed asymmetric allylic alkylation in a one-pot reaction to synthesize 3-allyl-3-aryl oxindoles from α-diazoamides. nih.gov This dual-metal-catalyzed approach demonstrates the potential for sequential C-H functionalization and cross-coupling reactions.

Palladium-catalyzed intramolecular C-H functionalization has been used for the synthesis of (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones. nih.gov The mechanism is proposed to involve a C-H activation process. nih.gov Similarly, iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines to form (E)-3-alkylideneindolin-2-ones also proceeds through a C-H activation step. researchgate.net

The development of chiral cyclopentadienyl (B1206354) (Cp_x_) ligands has enabled enantioselective rhodium(III)-catalyzed C-H bond functionalization of acrylic acids with allenes, leading to chiral γ-lactones. epfl.ch While not directly on the this compound system, this highlights the advancements in asymmetric C-H functionalization that could be applicable to this scaffold.

The following table provides examples of C-H functionalization strategies:

| Catalyst System | Reaction Type | Product Type | Ref. |

| Ru(II)/Pd(0) | Dual C-H Functionalization/Asymmetric Allylic Alkylation | 3-Allyl-3-aryl oxindoles | nih.gov |

| Pd(II) | Intramolecular Oxidative C-H Functionalization | (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones | nih.gov |

| Fe(II) | Aerobic Oxidative Condensation | (E)-3-Alkylideneindolin-2-ones | researchgate.net |

Vinylogous Reactivity of the Alkylidene Moiety

The alkylidene moiety in this compound can exhibit vinylogous reactivity, where the reactivity of the α,β-unsaturated system is extended through the conjugated π-system. nih.gov This allows for nucleophilic attack at the γ-position relative to the carbonyl group.

3-Alkylideneoxindoles are widely used as γ-selective vinylogous donors in various reactions. ias.ac.in These include Mukaiyama-type aldol and Mannich reactions, 1,6-conjugate additions, and nucleophilic substitutions. ias.ac.in These reactions provide a powerful method for constructing multifunctional γ-substituted oxindole (B195798) scaffolds. ias.ac.in

For example, the vinylogous Michael addition of nitroalkylideneoxindoles to isatylidene-malononitriles leads to the formation of dispiro-bisoxindoles through a [3+2] annulation. ias.ac.in This reaction proceeds with high regioselectivity and stereoselectivity. ias.ac.in

The vinylogous reactivity of 3-alkylidene oxindoles has been the subject of reviews, highlighting its importance in the asymmetric synthesis of chiral centers outside the oxindole ring. scite.ai

Advanced Spectroscopic and Crystallographic Characterization of 3 Propan 2 Ylidene Indolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 3-(propan-2-ylidene)indolin-2-one derivatives, ¹H and ¹³C NMR are fundamental for initial structural confirmation, while advanced 2D NMR techniques offer deeper insights into complex connectivities and spatial arrangements.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is crucial for identifying the number and type of protons in a molecule and their neighboring environments. In this compound derivatives, characteristic signals are observed for the aromatic protons of the indolinone core, the protons of the propan-2-ylidene group, and any substituents on the aromatic ring or the nitrogen atom.

For instance, in a series of synthesized 3-alkylidene-2-indolone derivatives, a broad singlet signal consistently appears in the range of δ 13.36–14.44 ppm. nih.gov This is attributed to the hydroxyl proton (H-O) and indicates the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the indolinone ring. nih.gov This observation is key to affirming the Z-configuration of the products, as only this isomer can form such a hydrogen bond. nih.gov

In the case of (Z)-1-ethyl-3-(1-hydroxyethylidene) indolin-2-one, the ¹H NMR spectrum (in Chloroform-d) shows a broad singlet at δ 13.67 ppm (1H), a doublet at δ 7.38 ppm (1H, J = 7.5 Hz), a multiplet between δ 7.25–7.18 ppm (1H), and another multiplet from δ 7.14–7.06 ppm. nih.gov The aromatic protons of other derivatives, such as 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one, show characteristic signals as well, with a broad singlet for the NH proton at δ 10.99 ppm and distinct doublets and multiplets for the other aromatic protons. nih.gov

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| (Z)-1-ethyl-3-(1-hydroxyethylidene) indolin-2-one | CDCl₃ | -OH | 13.67 | br. s | - |

| Ar-H | 7.38 | d | 7.5 | ||

| Ar-H | 7.25-7.18 | m | - | ||

| Ar-H | 7.14-7.06 | m | - | ||

| (Z)-3-(1-hydroxyethylidene)-1-(4-methoxybenzyl)indolin-2-one | CDCl₃ | -OH | 13.62 | br. s | - |

| Ar-H | 7.40-7.35 | m | - | ||

| Ar-H | 7.25-7.20 | m | - | ||

| Ar-H | 7.16-7.03 | m | - | ||

| Ar-H | 6.91-6.81 | m | - | ||

| -CH₂- | 4.99 | s | - | ||

| -OCH₃ | 3.76 | s | - | ||

| -CH₃ | 2.48 | s | - | ||

| 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one (E isomer) | DMSO-d₆ | NH | 10.99 | bs | - |

| Ar-H | 8.23 | s | - | ||

| Ar-H | 7.71 | d | 8.4 | ||

| Ar-H | 7.11 | dd | 8.4, 1.9 | ||

| Ar-H | 6.92 | d | 1.9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound derivatives, the ¹³C NMR spectrum reveals characteristic signals for the carbonyl carbon, the olefinic carbons of the exocyclic double bond, and the aromatic carbons.

In the case of (Z)-3-(1-hydroxyethylidene)-1-(4-methoxybenzyl)indolin-2-one, the carbonyl carbons appear at δ 173.3 and 171.2 ppm. mdpi.com The aromatic carbons resonate in the typical region of δ 109.5-138.2 ppm, while the methylene (B1212753) and methoxy (B1213986) carbons are found at δ 42.9 and 55.4 ppm, respectively. mdpi.com For spiro-3-indolin-2-one derivatives, the spiro carbons (C-3' and C-3) are observed at δ 61.2 and 75.3 ppm, respectively. nih.govresearchgate.net

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

| (Z)-3-(1-hydroxyethylidene)-1-(4-methoxybenzyl)indolin-2-one | CDCl₃ | C=O | 173.3, 171.2 |

| Aromatic C | 109.5-138.2 | ||

| -CH₂- | 42.9 | ||

| -OCH₃ | 55.4 | ||

| -CH₃ | 20.5 | ||

| 1″-(alkanesulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (6a) | - | C-6″, C-2″ | 46.5, 47.9 |

| HC-4′, H₂C-5′ | 45.7, 57.3 | ||

| C-3′ (C-3″), C-3 (C-2′) | 61.2, 75.3 | ||

| 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one (E isomer) | DMSO-d₆ | C=O | 167.4 |

| Aromatic/Olefinic C | 109.9-151.2 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for the complete structural assignment of complex this compound derivatives.

COSY experiments establish proton-proton couplings, helping to trace out spin systems within the molecule. HSQC and HMBC spectra correlate protons with their directly attached carbons and long-range coupled carbons, respectively, which is essential for assigning quaternary carbons and piecing together the carbon skeleton. beilstein-journals.org

NOESY experiments are particularly useful for determining the stereochemistry, such as the E/Z configuration of the exocyclic double bond. nih.gov A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically within 5 Å. For example, in 3-(benzylidene)indolin-2-one derivatives, an NOE between the proton at the C-4 position of the indole (B1671886) ring and the vinyl proton of the benzylidene group confirms the E,E configuration. nih.gov The absence of this NOE indicates the Z,E configuration. nih.gov Temperature-dependent NOESY studies can also be used to monitor reversible self-folding processes in polymeric structures incorporating these motifs. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In this compound derivatives, the IR spectrum typically shows strong absorption bands for the C=O stretching of the lactam ring and any other carbonyl groups present. For instance, in a series of spiro-3-indolin-2-ones, the piperidinyl and indolyl carbonyls are observed at ν = 1705 and 1678 cm⁻¹, respectively. nih.gov The N-H stretching vibration of the indolinone ring is also a characteristic feature, appearing around 3200-3300 cm⁻¹. For compound 6a in a series of dispiro compounds, the indolyl NH stretch is seen at ν = 3186 cm⁻¹. nih.govresearchgate.net Other characteristic bands include C=N stretching around 1600-1620 cm⁻¹ and C=C stretching around 1540-1550 cm⁻¹. mdpi.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govmdpi.com

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. In indole derivatives, characteristic fragmentation pathways include the loss of small molecules like CO, HCN, and CH₃CN. scirp.org For example, the fragmentation of some indole derivatives involves the ejection of a methyl radical followed by the loss of a carbon monoxide molecule. scirp.org The subsequent loss of CH₃CN and then HCN are characteristic fragmentation patterns for the indole ring system. scirp.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often showing the protonated molecule [M+H]⁺ as the base peak. ufz.de

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

For a related compound, 3-(propan-2-ylidene)benzofuran-2(3H)-one, X-ray crystallography revealed that it crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. vensel.org The two molecules were found to have nearly identical bond lengths and angles and are highly planar. vensel.org In another study, the crystal structure of a 3-substituted-indolin-2-one derivative bound to its target protein, PAK4, was determined, which helped to confirm molecular modeling predictions and refine structure-activity relationships. nih.gov The crystal structures of several spiro-3-indolin-2-one derivatives have also been reported, confirming their regioselective synthesis and providing insights into their molecular flexibility. nih.govresearchgate.netresearchgate.net

Conformational Analysis in the Crystalline State

The conformation of this compound derivatives in the solid state is primarily determined through single-crystal X-ray diffraction (SCXRD). These studies reveal that the indolin-2-one ring system is generally planar. For instance, in the derivative 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, the indolin-2-one core is essentially flat. nih.gov This planarity is a common feature among 3-substituted indolin-2-ones.

A notable conformational feature in some derivatives is the propeller-like arrangement of substituents. In a related compound, 3-(diphenylmethylidene)indolin-2-one, the two phenyl rings and the indoline (B122111) moiety are arranged in a propeller-like fashion around the central exocyclic carbon atom. This arrangement is dictated by the steric hindrance between the bulky substituents.

In the case of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, the crystal structure reveals disorder in the aromatic ring and the chloroethyl substituent. Two atoms of the aromatic ring and the chloroethyl group are disordered over two sets of sites with a refined occupancy ratio. nih.gov This disorder indicates that the molecule can adopt slightly different conformations within the crystal lattice. The methyl groups of the propan-2-ylidene substituent can also be treated as disordered, often modeled in two positions rotated by 60° from each other. researchgate.net

The planarity of the core and the orientation of the substituents are key conformational parameters. The table below summarizes the crystallographic data for a representative derivative.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one | C₁₃H₁₃Cl₂NO | Triclinic | P-1 | 8.1079(10) | 8.8699(10) | 9.1714(12) | 101.136(6) | 97.799(7) | 98.783(6) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. A predominant interaction observed in the crystal structures of these compounds is the N-H···O hydrogen bond.

In the crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. nih.gov This dimerization results in a characteristic R²₂(8) ring motif. nih.govresearchgate.net This motif is a common feature in the crystal packing of many indolin-2-one derivatives and plays a significant role in the formation of their supramolecular structures. researchgate.net

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. The formation of hydrogen-bonded dimers often leads to the generation of chains or sheets, which then stack to build the full crystal structure. The planarity of the indolin-2-one core can also facilitate π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal packing.

The table below provides details on the key intermolecular interactions for a representative derivative.

| Compound Name | Hydrogen Bonding Motif | Other Intermolecular Interactions |

| 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one | N-H···O (inversion dimers, R²₂(8) motif) | C-H···O, C-H···Cl |

Computational Chemistry and Theoretical Studies on 3 Propan 2 Ylidene Indolin 2 One Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of indolin-2-one analogues. nih.govmdpi.com DFT methods are used to optimize molecular geometries and calculate various electronic properties that govern the behavior of these molecules. nih.govnih.gov The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is a commonly applied method for these investigations, providing a balance between computational cost and accuracy. mdpi.com Such calculations are crucial for understanding the intrinsic properties of the molecules, which in turn dictate their biological function.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com These orbitals are critical for determining molecular reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of drug design, this gap can be correlated with biological activity. researchgate.net For instance, a narrow energy gap might suggest that a molecule is more likely to participate in charge-transfer interactions with a biological target. DFT calculations are frequently used to determine the energies of these frontier orbitals and the corresponding energy gap for indolin-2-one analogues. mdpi.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Hypothetical Indolin-2-one Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs of electronegative atoms like oxygen or nitrogen. Conversely, blue areas signify positive electrostatic potential, indicating electron-deficient regions that are favorable for nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. For indolin-2-one analogues, MEP maps can identify the most reactive sites, providing crucial information about how these molecules might interact with amino acid residues in the binding pocket of a target protein. researchgate.net

Table 2: Sample Calculated Dipole Moment Components for a Hypothetical Indolin-2-one Analogue

| Dipole Moment Component | Value (Debye) |

| μ_x | 1.52 |

| μ_y | -2.89 |

| μ_z | 0.75 |

| Total Dipole Moment (μ) | 3.31 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational techniques for studying the interactions between a small molecule (ligand), such as a 3-(Propan-2-ylidene)indolin-2-one analogue, and its macromolecular target, typically a protein or enzyme. nih.gov These methods predict the preferred binding orientation and affinity of the ligand within the active site of the target. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein, whose structure is often obtained from X-ray crystallography or NMR spectroscopy. msjonline.org Docking algorithms then explore various possible conformations and orientations of the ligand, calculating a "docking score" for each pose to estimate the binding affinity.

Studies on indolin-2-one derivatives have successfully used molecular docking to investigate their interactions with various cancer-related targets, such as Tropomyosin receptor kinases (TRKs) and c-Src kinase. nih.govnih.gov The results of these simulations provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. msjonline.org By identifying the key physicochemical properties (descriptors) that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For indolin-2-one analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. Robust and predictive QSAR models are powerful tools for lead optimization, guiding medicinal chemists in designing new analogues with improved potency. nih.govmdpi.com

The foundation of any QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's structure and properties. Descriptors can be broadly categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation from which they are derived.

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, connectivity indices, and counts of specific structural fragments. Examples include the sum of atom-type E-states for specific groups (e.g., SsCH3) or descriptors related to hydrogen bonding potential (e.g., SHBd). nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to the molecule's shape, volume, and surface area. Examples include molar refractivity (AMR) and Van der Waals volume (VABC). mdpi.com

The selection of relevant descriptors is a critical step in building a reliable QSAR model. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the model and correlate the selected descriptors with the observed biological activity. researchgate.net

Table 3: Common QSAR Descriptors and Their Significance

| Descriptor | Type | Description | Potential Influence on Activity |

| AMR | 3D | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding interactions. mdpi.com |

| VABC | 3D | Van der Waals Volume | Represents the steric bulk of the molecule, crucial for fitting into a binding pocket. mdpi.com |

| SHBd | 2D | Sum of E-state for H-bond donors | Quantifies the hydrogen bond donating capacity of the molecule. nih.gov |

| SsCH3 | 2D | Sum of E-state for methyl groups | Relates to hydrophobic interactions. nih.gov |

| fringNsp2C2B | 2D | Frequency of sp2 carbon at 2 bonds from a ring nitrogen | A specific topological feature that can be critical for receptor interaction. tiu.edu.iq |

Predictive Models for Biological Activity Profiles

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful tool in computational chemistry to correlate the structural features of this compound analogues with their biological activities. These models translate molecular structures into numerical descriptors, which are then used to develop mathematical equations that can predict the activity of new, unsynthesized compounds.

In the context of spiro-3-indolin-2-one derivatives, QSAR models have been successfully developed to explain and support their antiproliferative and anti-SARS-CoV-2 properties. researchgate.netresearchgate.net These models are statistically validated to ensure their accuracy and predictive power. For instance, a study on a series of 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones demonstrated the utility of QSAR in understanding their biological properties. researchgate.net The statistical quality of these models is often confirmed by parameters such as the coefficient of determination (R²), and cross-validation coefficients (leave-one-out, R²cvOO; and leave-many-out, R²cvMO), which support the robustness of the developed models. researchgate.net

The descriptors used in these QSAR models are varied and can be categorized as semi-empirical, topological, or electronic. For example, in predicting the anti-SARS-CoV-2 activity of certain spiro-3-indolin-2-ones, the "Maximum electrophilic reactivity index for atom O" was identified as a significant semi-empirical descriptor with a negative coefficient, indicating that a lower value for this descriptor correlates with higher activity. researchgate.net Similarly, the "Minimum atomic state energy for atom N," a topological descriptor, also showed a negative correlation with anti-SARS-CoV-2 activity. researchgate.net

Another QSAR study on a series of thirty-eight indole (B1671886) derivatives with antiproliferative activity utilized Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) to build predictive models. researchgate.net This study identified several key descriptors that influence the antiproliferative activity of these compounds. These include the energy of the lowest unoccupied molecular orbital (ELUMO), the total energy (ET), the dipole moment (µ), the partition coefficient (log P), and the refractive index (n). researchgate.net The developed models showed encouraging results upon validation, with a correlation coefficient (R) of 0.917 and a cross-validation squared correlation coefficient (R²cv) of 0.672 for the MLR model. researchgate.net The MNLR model performed similarly well with an R of 0.928 and an R²cv of 0.721. researchgate.net

The insights gained from such predictive models are invaluable for the rational design of new this compound analogues with enhanced biological activity profiles. By understanding the structural requirements for a desired biological effect, chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 1: Selected Descriptors and Statistical Parameters from QSAR Studies on Indolin-2-one Analogues

| Study Focus | Model Type | Key Descriptors | Statistical Parameters |

| Anti-SARS-CoV-2 activity of spiro-3-indolin-2-ones | QSAR | - Maximum electrophilic reactivity index for atom O- Minimum atomic state energy for atom N | Supported by R², R²cvOO, and R²cvMO values |

| Antiproliferative activity of indole derivatives | MLR | - ELUMO- ET- Dipole moment (µ)- log P- Refractive index (n) | R = 0.917R²cv = 0.672 |

| Antiproliferative activity of indole derivatives | MNLR | - ELUMO- ET- Dipole moment (µ)- log P- Refractive index (n) | R = 0.928R²cv = 0.721 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For this compound analogues, MD simulations provide critical insights into their conformational flexibility and the stability of their binding to biological targets. These simulations can reveal the dynamic interactions between a ligand and its receptor, which are often missed by static modeling techniques like molecular docking. nih.gov

The primary outputs of MD simulations that are used to assess conformational analysis and binding stability include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the calculation of binding free energies.

Root-Mean-Square Fluctuation (RMSF): The RMSF is calculated for each individual residue in a protein or atom in a ligand. It measures the fluctuation of each residue/atom around its average position during the simulation. High RMSF values indicate regions of high flexibility, while low values suggest more constrained regions. Analyzing the RMSF of the protein's active site residues can reveal which residues are most affected by the binding of the ligand.

Binding Free Energy Calculations: MD simulations can be used to calculate the binding free energy of a ligand to its target protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity. nih.gov These calculations provide a more accurate prediction of the binding strength compared to the scoring functions used in molecular docking. For instance, in a study of withaferin A targeting indoleamine 2,3-dioxygenase, docking and molecular dynamics simulations predicted a high binding affinity with a binding energy of up to -11.51 kcal/mol. nih.gov

In a study on potential inhibitors for the euchromatin histone lysine methyl transferase (EHMT2), MD simulations were performed on docked complexes. The stability of the complexes was evaluated by analyzing RMSD and the radius of gyration (Rg). For one of the promising compounds, the RMSD values were found to be stable after an initial period of fluctuation, remaining within a range that suggests a stable protein-ligand complex. The Rg plot also indicated that the protein complex was structurally stable throughout the simulation. mdpi.com

By providing a dynamic picture of the ligand-receptor interactions, molecular dynamics simulations are an indispensable tool for validating docking poses, understanding the determinants of binding affinity, and guiding the design of this compound analogues with improved binding stability and, consequently, enhanced biological activity.

Table 2: Representative Data from Molecular Dynamics Simulations of Biologically Active Compounds

| System | Simulation Parameter | Observed Value/Trend | Interpretation |

| Withaferin A - Indoleamine 2,3-dioxygenase complex | Binding Free Energy | Up to -11.51 kcal/mol | High binding affinity of the ligand to the receptor. |

| EHMT2 inhibitor - 7BUC complex | RMSD | Stabilized between 0.5 to 0.7 nm after 50 ns | The protein-ligand complex is stable over the simulation time. |

| EHMT2 inhibitor - 7BUC complex | Radius of Gyration (Rg) | No significant difference in shape folding during the trajectory | The protein complex is structurally stable throughout the simulation. |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Indolin 2 One Derivatives

Impact of Substitutions at the C-3 Position on Molecular Interactions

The substituent at the C-3 position of the indolin-2-one ring is a primary determinant of the compound's inhibitory potency and selectivity. nih.gov This position is typically connected to an aryl or heteroaryl ring system via a methylidene bridge, and variations in this substituent profoundly affect interactions with the target protein, often a receptor tyrosine kinase (RTK). acs.orgnih.gov

Key findings from SAR studies on C-3 substitutions include:

Heteroaryl Rings for VEGF/PDGF Kinase Selectivity : Compounds featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group, such as a substituted pyrrole (B145914), are often potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. nih.govacs.org For example, replacing a methyl group on the pyrrole ring of Sunitinib with a chlorine atom was found to reduce cardiotoxicity while maintaining potent anti-tumor activity. nih.gov

Bulky Phenyl Groups for EGF/Her-2 Kinase Selectivity : When the C-3 position is substituted with a benzylidene group bearing bulky substituents on the phenyl ring, the resulting compounds show high selectivity towards the Epidermal Growth Factor Receptor (EGF) and Her-2 kinases. acs.orgnih.gov

Extended Side Chains : The introduction of an extended side chain at the C-3 position can lead to compounds with high potency and selectivity for both PDGF and VEGF kinases. acs.orgnih.gov

Influence on Antioxidant Activity : The nature of the substituent at the C-3 position has also been shown to significantly affect the antioxidant properties of indole (B1671886) derivatives. nih.gov

Table 1: Impact of C-3 Substituents on Kinase Selectivity

| C-3 Substituent Type | Primary Kinase Target(s) | Key Finding | Citation |

|---|---|---|---|

| (Five-membered heteroaryl)methylidenyl | VEGFR (Flk-1), PDGFR | High potency and selectivity. | acs.org, acs.org, nih.gov |

| (Substituted benzylidenyl) with bulky groups | EGFR, Her-2 | High selectivity. | acs.org, nih.gov |

| Extended side chain | PDGFR, VEGFR (Flk-1) | High potency and selectivity. | acs.org, nih.gov |

| (3-Hydroxyphenyl) | Not specified (Anti-inflammatory) | Showed the highest anti-inflammatory activity by inhibiting nitric oxide production. | mdpi.com |

| Pyrrolidinedithiocarbamate moiety | Not specified (Antioxidant) | Demonstrated significant antioxidant properties. | nih.gov |

Role of the Exocyclic Double Bond and Substituents on Activity

The exocyclic double bond that connects the C-3 position of the indolin-2-one core to the substituent group is critical for bioactivity. acs.org This double bond, being part of an α,β-unsaturated system, contributes to the planarity and electronic properties of the molecule, which are essential for fitting into the ATP binding pocket of kinases. researchgate.net

The stereochemistry of this double bond is a crucial factor. Research has demonstrated that for 3-substituted indolin-2-ones to effectively inhibit PDGF and VEGF kinases, the Z isomeric form is required. acs.org The presence of a vinyl proton on this double bond is also considered essential for this inhibitory activity. acs.org This highlights the precise geometric arrangement needed for optimal interaction with the amino acid residues in the kinase active site.

Influence of Substituents on the Indole Nitrogen (N-1)

The substituent on the indole nitrogen (N-1 position) has a variable and context-dependent impact on the biological activity of indolin-2-one derivatives.

Unsubstituted N-1 Position : For inhibition of RTKs like PDGFR and VEGFR, an unsubstituted N-1 position, meaning the presence of a proton (N-H), is considered essential for activity. acs.org This hydrogen atom often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP binding site. Similarly, studies on cytoprotective indole derivatives found that most compounds lacking an N-1 substitution exhibited strong activity. nih.gov

Substituted N-1 Position : In contrast, for other targets, N-1 substitution is beneficial. In the development of antiplatelet agents, N-benzylation of the indole ring was found to be critical for optimal activity, with all derivatives lacking an N-1 substituent being significantly less potent or inactive. nih.gov In another study, modifying a bulky aryl group at the N-1 position to a smaller, flexible allyl group resulted in a 1500-fold increase in potency for fatty acid amide hydrolase (FAAH) inhibition. nih.gov

This dichotomy underscores that the role of the N-1 substituent is highly dependent on the specific protein target and the nature of its binding pocket.

Table 2: Influence of N-1 Substitution on Biological Activity

| N-1 Substituent | Target/Activity | Effect on Activity | Citation |

|---|---|---|---|

| H (unsubstituted) | PDGFR, VEGFR (Flk-1) Kinases | Essential for inhibition. | acs.org |

| H (unsubstituted) | Cytoprotective Activity | Generally associated with strong activity. | nih.gov |

| Benzyl group | Antiplatelet Aggregation | Crucial for optimal activity. | nih.gov |

| Allyl group | FAAH Inhibition | Significantly increased potency compared to a bulky aryl group. | nih.gov |

Effects of Substitutions on the Benzenoid Ring

Substitutions on the benzenoid portion of the indolin-2-one core can also modulate biological activity, though often to a lesser extent than C-3 modifications. Generally, these substitutions can influence the electronic properties and solubility of the entire molecule.

SAR studies have shown that substitutions at certain positions can be detrimental to activity. For instance, introducing substituents at the C-4 position of the indolin-2-one ring was found to negatively impact the inhibitory activity against both PDGFR and VEGFR kinases. acs.org Similarly, adding electron-withdrawing groups, such as chloro or fluoro, at the C-5 or C-6 positions tended to decrease the potency and selectivity for VEGFR inhibition compared to the unsubstituted parent compound. acs.org The precise impact, however, can be dependent on the other substitutions present in the molecule, suggesting a complex interplay of electronic and steric effects. acs.org

Rational Design Strategies Based on SAR Data

The accumulated SAR data provides a powerful blueprint for the rational design of new and improved indolin-2-one derivatives. benthamdirect.com By understanding which molecular features are critical for activity and selectivity, medicinal chemists can design focused libraries of compounds with a higher probability of success. nih.gov

Key design strategies include:

Scaffold Hopping and Pharmacophore Hybridization : The indolin-2-one core is used as a proven scaffold, and different C-3 and N-1 substituents are introduced to target specific kinases. nih.govnih.gov For example, based on the knowledge that 3-[(pyrrol-2-yl)methylidenyl]indolin-2-one is a potent VEGFR inhibitor, researchers design new analogs by modifying the pyrrole ring or the indolin-2-one benzenoid ring to enhance potency or improve pharmacokinetic properties. nih.govnih.gov

Structure-Based Design : When the crystal structure of a target kinase with an indolin-2-one inhibitor is available, it provides a detailed map of the binding site. acs.org This allows for the precise design of new substituents at the C-3, N-1, and benzenoid ring positions to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or to displace unfavorable water molecules, thereby increasing binding affinity and selectivity.

Tuning for Selectivity : SAR data is crucial for tuning selectivity between different kinases, which often share highly similar ATP binding sites. For example, the finding that bulky groups at the C-3 phenyl ring favor EGFR/Her-2 inhibition, while five-membered heterocycles favor VEGFR/PDGFR inhibition, allows for the design of inhibitors with a desired selectivity profile, potentially reducing off-target effects. acs.orgnih.gov

These rational design approaches, firmly grounded in empirical SAR data, continue to drive the development of novel indolin-2-one derivatives for various therapeutic applications. benthamdirect.com

Molecular Interaction Studies and Biological Target Identification Non Clinical Focus

Investigation of Protein Kinase Inhibition Mechanisms

The indolin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. nih.gov Research indicates that derivatives of this structure, including those with substitutions at the 3-position, function by competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic site of these enzymes. nih.govnih.gov This competitive inhibition blocks the transfer of a phosphate (B84403) group to substrate proteins, thereby halting the signaling cascades they regulate. The versatility of the indolin-2-one core allows for synthetic modifications that can confer selectivity and potency against specific kinases. nih.gov

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of 3-substituted indolin-2-one have been specifically engineered to act as potent inhibitors of various receptor tyrosine kinases (RTKs). nih.gov These enzymes are crucial for cell signaling pathways that control growth, differentiation, and survival. The mechanism of action involves blocking the ligand-stimulated autophosphorylation of the RTK, which is the initial activation step in its signaling cascade. By modifying the chemical groups attached to the 3-position of the indolin-2-one ring, researchers have successfully created compounds that exhibit selective inhibition of different RTKs at submicromolar concentrations in cellular assays. nih.gov For instance, certain derivatives have been shown to inhibit the phosphorylation activity of FLT3, an RTK implicated in acute myeloid leukemia.

Inhibition of Specific Kinases (e.g., VEGFRs, EGFR, RET, PIM)

The strategic modification of the 3-substituted indolin-2-one scaffold has yielded inhibitors with high selectivity for specific and therapeutically relevant kinases. nih.gov

VEGFRs and EGFR: Structure-activity relationship studies have demonstrated that the nature of the substituent at the C-3 position dictates kinase selectivity. 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for Vascular Endothelial Growth Factor Receptor (VEGF) kinases, particularly Flk-1. nih.gov In contrast, derivatives featuring a benzylidene group with bulky substituents on the phenyl ring are highly selective for the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs. nih.gov The dual inhibition of EGFR and VEGFR pathways is recognized as an effective therapeutic strategy, as these pathways can be interconnected in promoting tumor growth. nih.govnih.gov

RET: A series of 3-arylureidobenzylidene-indolin-2-ones has been synthesized and found to inhibit the RET tyrosine kinase. nih.gov Certain compounds in this series were capable of reversing the oncogenic phenotype in cells transformed by a RET mutation and demonstrated selective antiproliferative effects in these cells. nih.gov

PIM: There is no specific information in the provided search results regarding the inhibition of PIM kinases by 3-(propan-2-ylidene)indolin-2-one or its direct derivatives.

| Target Kinase | Derivative Class | Key Findings |

| VEGFR (Flk-1) | 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | Highly specific inhibition of VEGF RTK activity. nih.gov |

| EGFR / Her-2 | 3-(substituted benzylidenyl)indolin-2-ones with bulky groups | High selectivity toward EGF and Her-2 RTKs. nih.gov |

| PDGFR | Indolin-2-one with an extended side chain at C-3 | High potency and selectivity against PDGF RTK. nih.gov |

| RET | 3-arylureidobenzylidene-indolin-2-ones | Inhibition of Ret enzyme activity and reversion of oncogene-transformed phenotype. nih.gov |

| FLT3 | Indolin-2-one derivatives | Effective inhibition of the phosphorylation activity of FLT3. |

Molecular Basis of Antiproliferative Activities in Cell Line Models (Mechanism-Oriented)

The antiproliferative effects of indolin-2-one derivatives are a direct consequence of their interaction with molecular targets that regulate cell cycle and survival. nih.gov Studies in various cancer cell lines show that these compounds can effectively delay cell proliferation by inhibiting key signaling pathways such as ERK1/2, AKT, and STAT3 in a concentration-dependent manner. nih.gov For some apoptosis-resistant cancers, certain 2,3-disubstituted indole (B1671886) derivatives exhibit their antiproliferative effects primarily through cytostatic mechanisms (halting cell growth) rather than cytotoxic (cell-killing) ones. nih.gov

Apoptosis and Necrosis Pathway Modulation

A primary mechanism through which indolin-2-one derivatives exert their antiproliferative effects is the induction of programmed cell death, or apoptosis. nih.gov

Mitochondrial Apoptosis Induction: Research has shown that these derivatives can initiate the intrinsic (mitochondrial) pathway of apoptosis. This is achieved by modulating the levels of key regulatory proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov

Mcl-1 Downregulation: A specific indolinone derivative, SU9516, has been shown to induce apoptosis in leukemia cells by rapidly down-regulating the anti-apoptotic protein Mcl-1. nih.gov This downregulation occurs at the transcriptional level, linked to the inhibition of RNA Polymerase II phosphorylation. nih.gov Ectopic expression of Mcl-1 was able to largely block the cell death induced by this compound, confirming the functional importance of this mechanism. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often in the S phase. This arrest is associated with increased expression of cell cycle inhibitors like p21 and p27. nih.gov

| Apoptotic Mechanism | Key Protein/Pathway Modulated | Observed Effect | Cell Lines |

| Mitochondrial Pathway | Bax (Upregulation), Bcl-2 (Downregulation) | Activation of caspase 3, PARP cleavage. nih.gov | Malignant Mesothelioma, Breast Cancer, Colon Cancer |

| Transcriptional Regulation | Mcl-1 (Downregulation) | Cytochrome c release, Bax mitochondrial translocation. nih.gov | Human Leukemia Cells (U937, Jurkat, HL-60) |

| Cell Proliferation | ERK1/2, AKT, STAT3 (Inhibition) | Delayed cell proliferation. nih.gov | Malignant Mesothelioma, Breast Cancer, Colon Cancer |

| Cell Cycle | p21, p27 (Upregulation) | Cell cycle arrest in S phase. nih.gov | Malignant Mesothelioma, Breast Cancer, Colon Cancer |

Enzyme Inhibition Beyond Kinases (e.g., Indoleamine 2,3-Dioxygenase)

The biological activity of the indolin-2-one scaffold is not limited to kinase inhibition. Derivatives have been investigated for their ability to inhibit other classes of enzymes, most notably Indoleamine 2,3-dioxygenase (IDO). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov This enzyme is a significant target in immunology and oncology because its activity in the tumor microenvironment can suppress the function of immune cells like T cells and natural killer cells, leading to immune tolerance for the tumor. nih.govnih.gov While specific inhibitory data for this compound against IDO1 is not detailed, the broader class of indole-containing small molecules has produced potent IDO1 inhibitors that have advanced into clinical trials. nih.gov Furthermore, related enzymes in the kynurenine pathway, such as Indoleamine 2,3-dioxygenase-2 (IDO2), have also been identified as potential therapeutic targets. frontiersin.org

Interaction with DNA and Other Biomolecules

Beyond enzymatic inhibition, indolin-2-one derivatives can interact directly with other crucial biomacromolecules.

Interaction with DNA: Certain indolin-2-ones that possess an arylidene motif can interact with DNA. nih.gov A primary mode of this interaction is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, ultimately interfering with cell division and leading to cell death. nih.gov Additionally, some 3-alkylidene-2-indolone derivatives have been identified as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. nih.gov Inhibition of DHFR disrupts the supply of precursors for RNA and DNA synthesis. nih.gov

Interaction with Other Biomolecules: Studies have also shown that indolin-2-one derivatives can bind to serum albumin, such as bovine serum albumin (BSA), which has implications for the compound's distribution and bioavailability in a biological system. nih.gov Furthermore, some 3-substituted oxindoles have been found to inhibit tubulin polymerization, a process essential for microtubule formation and cell division. nih.gov

General Antimicrobial Activity Mechanisms

The antimicrobial potential of this compound and its related isatin (B1672199) derivatives is a subject of considerable research interest. These compounds have demonstrated a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungi. nih.goveurekaselect.comnih.gov The mechanisms underlying this antimicrobial action are multifaceted and appear to involve the disruption of several key cellular processes.

One of the primary proposed mechanisms is the inhibition of microbial enzymes that are essential for survival. For instance, certain 3-alkylidene-2-indolone derivatives have shown the ability to inhibit dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folic acid synthesis pathway, which is vital for the production of nucleic acids and some amino acids in bacteria. By inhibiting this enzyme, these compounds effectively starve the bacteria of essential building blocks, leading to a cessation of growth and eventual cell death.

Furthermore, isatin derivatives have been found to interfere with bacterial cell wall synthesis. nih.gov The bacterial cell wall is a unique and essential structure that provides physical protection and maintains the osmotic stability of the cell. Disruption of its synthesis can lead to a weakened cell wall that is unable to withstand the internal turgor pressure, resulting in cell lysis.

Another identified mechanism of action is the impairment of bacterial cell fusion. nih.gov While the precise molecular targets are still under investigation, this suggests that these compounds may interfere with proteins involved in membrane dynamics and fusion events, which are crucial for processes like cell division and biofilm formation.

The antimicrobial activity of these compounds is also influenced by their chemical structure. Substitutions on the isatin ring can significantly impact their potency and spectrum of activity. For example, the introduction of different substituents at the 3rd position of the isatin core can modulate the antimicrobial efficacy. nih.gov

It is noteworthy that some isatin derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This difference may be attributed to the structural variations in the cell envelopes of these two bacterial types. The outer membrane of Gram-negative bacteria acts as an additional barrier, which can limit the penetration of certain antimicrobial agents.

Some studies have also explored the potential of isatin-based compounds to combat drug-resistant microbial strains, a growing concern in global health. eurekaselect.comnih.gov The development of novel antimicrobial agents with unique mechanisms of action is a critical strategy to address the challenge of antimicrobial resistance.

Table 1: Investigated Antimicrobial Activities of Isatin Derivatives

| Derivative Type | Target Organism(s) | Observed Effect | Potential Mechanism(s) | Reference(s) |

| 3-Alkylidene-2-indolone | Gram-positive bacteria, Gram-negative bacteria, Fungi | Inhibition of growth | Dihydrofolate reductase (DHFR) inhibition | nih.gov |

| General Isatin Derivatives | Gram-positive bacteria, Gram-negative bacteria | Inhibition of growth, Cell lysis | Inhibition of bacterial cell wall synthesis, Inhibition of bacterial cell fusion | nih.gov |

| Isatin-based Schiff bases | S. aureus, E. coli | Inhibition of growth | Not specified | nih.gov |

| Spiro isatin derivatives | M. tuberculosis | Inhibition of growth | Not specified | dergipark.org.tr |

| Isatin-thiosemicarbazones | M. tuberculosis | Inhibition of growth | Not specified | dergipark.org.tr |

Anti-inflammatory Response Pathways

The anti-inflammatory properties of this compound and its structural analogs are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Chronic inflammation is implicated in a wide array of diseases, and compounds that can effectively and safely mitigate this process are of significant therapeutic interest. pkheartjournal.comnih.gov